

Structural Revision of 19,20-Epoxychochalsin D: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 19,20-Epoxychochalsin D

Cat. No.: B12410618

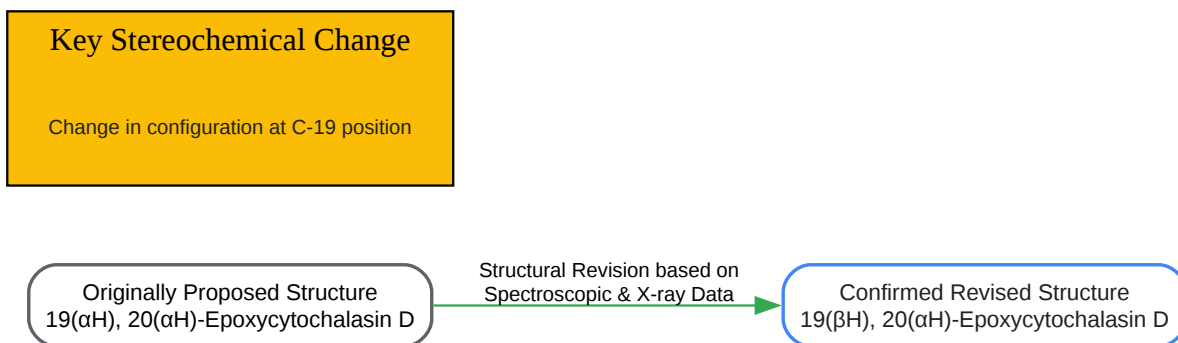
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This guide provides a detailed analysis of the structural revision of **19,20-Epoxychochalsin D**, a fungal metabolite belonging to the cytochalasan class of compounds. Initially isolated from the fungus *Xylaria hypoxylon*, its structure was later revised based on rigorous spectroscopic and crystallographic evidence. This document outlines the key differences between the originally proposed and the confirmed structures, presents the experimental data supporting the revision, and compares its biological activity with related compounds.

The Structural Revision: From 19(α H) to 19(β H)

The core of the structural revision for **19,20-Epoxychochalsin D** lies in the stereochemistry at the C-19 position of the macrocyclic ring. The initially reported structure was proposed as 19(α H), 20(α H)-epoxychochalsin D. However, subsequent detailed analysis led to its revision as 19(β H), 20(α H)-epoxychochalsin D[1]. This seemingly minor change in the spatial orientation of a single hydrogen atom has significant implications for the molecule's three-dimensional shape and its interaction with biological targets.

The confirmation of the revised structure was achieved through a combination of advanced spectroscopic methods and, most definitively, by single-crystal X-ray diffraction analysis[1]. These techniques provided unambiguous evidence for the relative configuration of the atoms in the molecule.

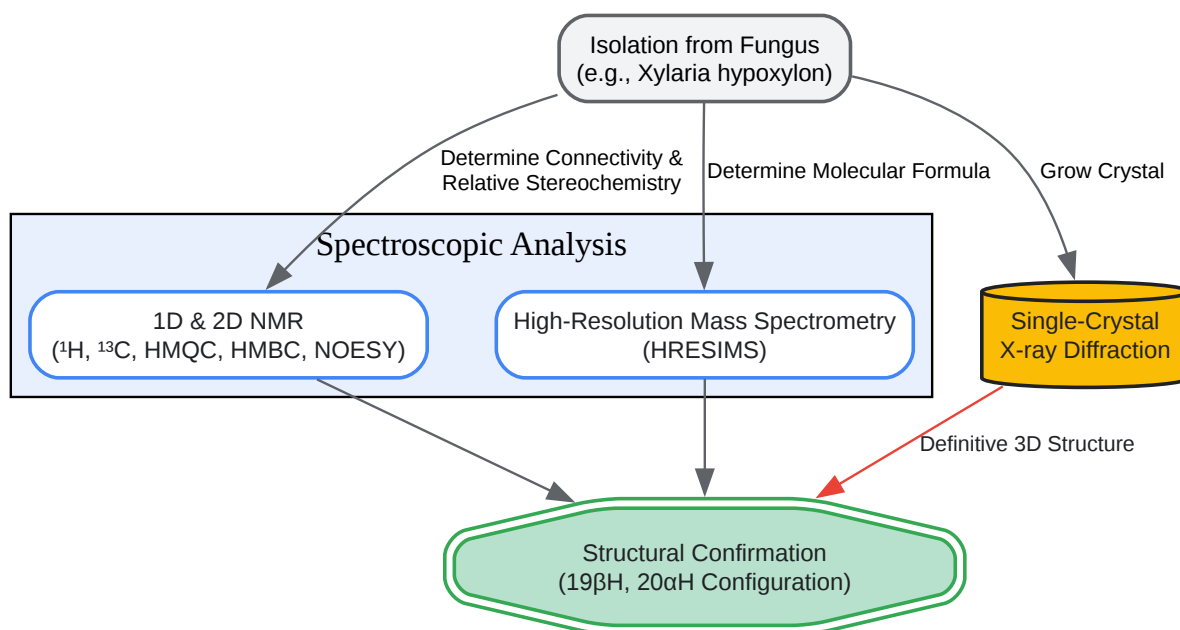


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Caption: Logical flow from the originally proposed structure to the confirmed revised structure of **19,20-Epoxychochalsin D**.

Experimental Protocols for Structural Confirmation

The revision of the structure was not based on a single piece of evidence, but rather on the convergence of data from multiple analytical techniques.



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Caption: Experimental workflow for the structural revision and confirmation of **19,20-Epoxychochalsin D**.

Experimental Methodologies:

- **Isolation and Purification:** The compound was isolated from the fermentation broth of the endophytic fungus *Nemania* sp. or *Xylaria hypoxylon* using bioassay-guided fractionation techniques, followed by purification using High-Performance Liquid Chromatography (HPLC) [1].
- **Mass Spectrometry (MS):** High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the precise molecular formula of the compound, providing the elemental composition.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A suite of NMR experiments was crucial for the detailed structural elucidation:
 - ^1H and ^{13}C NMR: Identified the types and number of proton and carbon environments in the molecule.
 - HMQC (Heteronuclear Single Quantum Coherence): Correlated directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Established long-range (2-3 bond) correlations between protons and carbons, which was essential for assembling the carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about the spatial proximity of protons, which was critical in determining the relative stereochemistry, including the revised orientation of the proton at C-19[1].
- **Single-Crystal X-ray Diffraction:** This was the definitive method used for confirmation. A suitable crystal of the compound was grown and subjected to X-ray diffraction analysis. The resulting electron density map allowed for the unambiguous determination of the three-dimensional arrangement of all atoms in the solid state, confirming the 19(βH), 20(αH) configuration[1].

Comparative Biological Activity

Cytochalasans are known for their potent biological activities, primarily due to their ability to interact with actin, a key component of the eukaryotic cytoskeleton. This interaction disrupts actin polymerization, leading to effects on cell division, morphology, and motility. The cytotoxic and antiplasmodial activities of the revised **19,20-Epoxy****cytochalasin D** have been evaluated and compared with other cytochalasans.

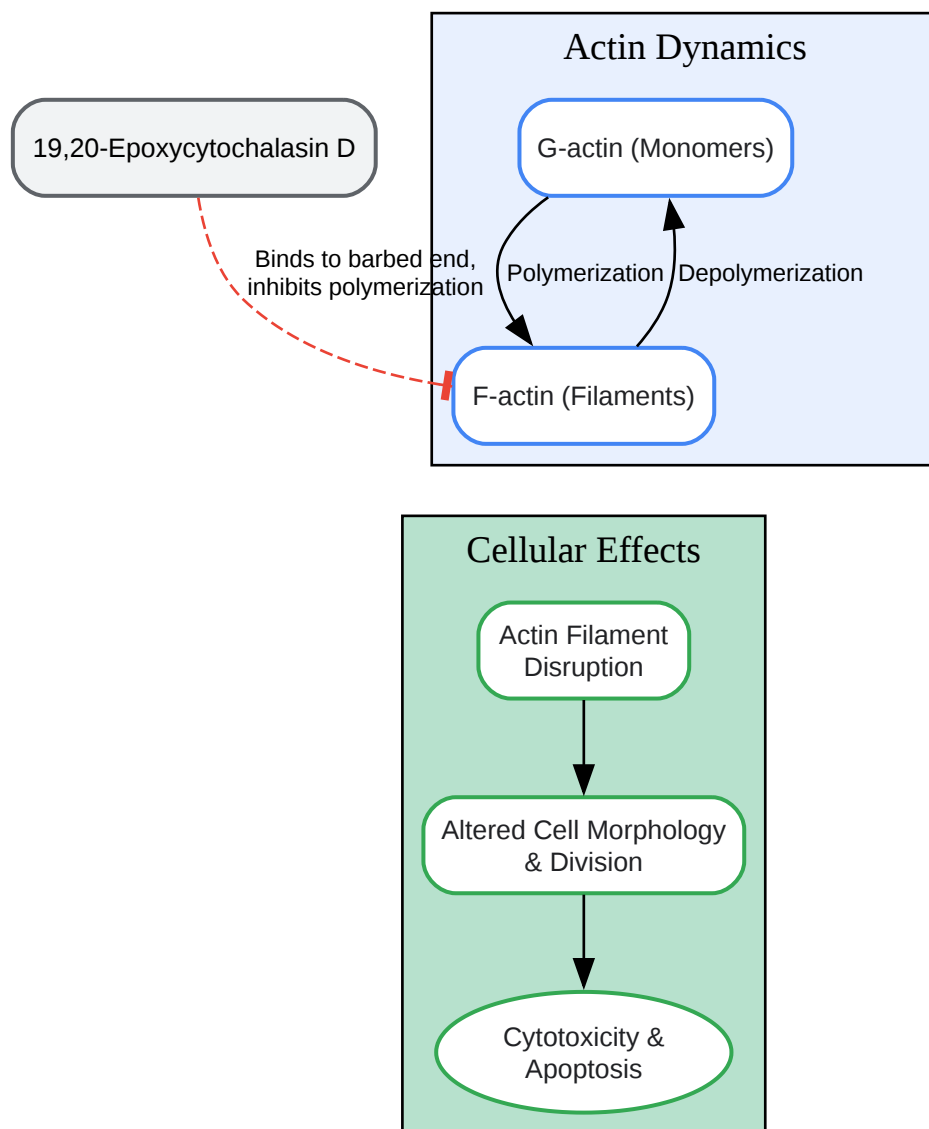
Table 1: Comparative Cytotoxicity (IC₅₀ Values)

Compound	P-388 (Murine Leukemia)	MOLT-4 (Human Leukemia)	BT-549 (Breast Cancer)	LLC-PK11 (Kidney Epithelial)
19,20-Epoxy cytochalasin D	Potent Activity ¹	10.0 μM[1]	7.84 μM[2]	8.4 μM[2]
Cytochalasin D	-	25 μM[1]	-	-
19,20-Epoxy cytochalasin C	-	8.0 μM[1]	-	-
Cytochalasin C	-	6.0 μM[1]	-	-
¹ Specific IC ₅₀ value not provided in the search result, but described as "potent"[1].				

Table 2: Antiplasmodial Activity (IC₅₀ Values)

Compound	Plasmodium falciparum (3D7 strain)
19,20-Epoxychochalasin D	29.77 nM[1]
Cytochalasin D	10.58 nM[1]

The data indicates that **19,20-Epoxychochalasin D** exhibits potent cytotoxic activity against various cancer cell lines and significant antiplasmodial activity[1][2]. Its cytotoxicity is comparable to, and in some cases stronger than, its close analogue Cytochalasin D, particularly against the MOLT-4 cell line[1]. The presence of the 19,20-epoxy group appears to be a critical feature for its biological profile.



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Caption: Simplified signaling pathway showing how **19,20-Epoxyctochalasin D** disrupts actin dynamics to induce cytotoxicity.

Conclusion

The structural identity of **19,20-Epoxyctochalasin D** has been definitively revised to 19(β H), 20(α H)-epoxyctochalasin D through comprehensive spectroscopic and single-crystal X-ray analysis[1]. This correction is vital for accurate structure-activity relationship (SAR) studies and for understanding its molecular interactions. The confirmed structure exhibits potent cytotoxic and antiparasmodial activities, making it a valuable molecule in the ongoing search for novel therapeutic agents[1]. This case underscores the critical importance of rigorous, multi-technique analytical approaches in natural product chemistry to ensure the correct assignment of molecular structures, which is the foundation for all subsequent biological and pharmacological investigations.

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References

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- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Structural Revision of 19,20-Epoxyctochalasin D: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12410618#structural-revision-and-confirmation-of-19-20-epoxyctochalasin-d\]](https://www.benchchem.com/product/b12410618#structural-revision-and-confirmation-of-19-20-epoxyctochalasin-d)

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